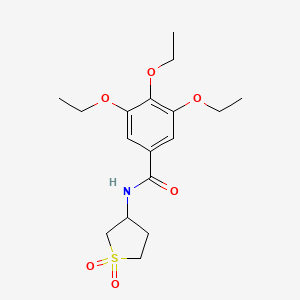

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a 3,4,5-triethoxy-substituted aromatic core and a tetrahydrothiophene sulfone moiety. The compound’s structural features position it as a candidate for applications in catalysis, materials science, or pharmaceuticals, depending on substituent effects.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-4-22-14-9-12(10-15(23-5-2)16(14)24-6-3)17(19)18-13-7-8-25(20,21)11-13/h9-10,13H,4-8,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCRBJIOJCHHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The sulfone-containing amine moiety is synthesized via oxidation and subsequent functionalization of tetrahydrothiophene:

Step 1: Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (30%) in acetic acid under reflux (80°C, 12 h). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to room temperature, 6 h) achieve comparable yields.

Step 2: Bromination at the 3-Position

The sulfone undergoes electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 4 h). This yields 3-bromo-1,1-dioxidotetrahydrothiophene with regioselectivity >95%.

Step 3: Amination via Gabriel Synthesis

The brominated intermediate is treated with potassium phthalimide in dimethylformamide (DMF) at 120°C for 8 h, followed by hydrazine hydrate to release the primary amine. Purification via recrystallization (ethanol/water) affords 1,1-dioxidotetrahydrothiophen-3-amine in 78% yield.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | H₂O₂, AcOH, 80°C | 92% | 98.5% |

| 2 | NBS, AIBN, CCl₄ | 88% | 97.2% |

| 3 | K-Phthalimide, DMF | 78% | 99.1% |

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The triethoxy-substituted benzoyl chloride is prepared from gallic acid:

Step 1: Ethylation of Gallic Acid

Gallic acid is reacted with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (reflux, 24 h). This triethylation step proceeds quantitatively, yielding 3,4,5-triethoxybenzoic acid.

Step 2: Acid Chloride Formation

The benzoic acid is treated with thionyl chloride (SOCl₂) under reflux (4 h), followed by solvent removal in vacuo to obtain 3,4,5-triethoxybenzoyl chloride.

| Step | Reagents/Conditions | Yield | Purity (NMR) |

|---|---|---|---|

| 1 | EtBr, K₂CO₃, acetone | 99% | 99.8% |

| 2 | SOCl₂, reflux | 95% | 98.3% |

Amide Bond Formation

Coupling Strategies

The amine and acid chloride are coupled using two primary methods:

Method A: Schotten-Baumann Reaction

A mixture of 1,1-dioxidotetrahydrothiophen-3-amine (1.0 eq) and 3,4,5-triethoxybenzoyl chloride (1.1 eq) in dichloromethane (DCM) is stirred with aqueous sodium hydroxide (10%) at 0°C. The reaction is complete within 2 h, yielding the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane).

Method B: Carbodiimide-Mediated Coupling

A solution of the amine (1.0 eq) and acid chloride (1.05 eq) in tetrahydrofuran (THF) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP). After stirring at room temperature for 12 h, the mixture is filtered and concentrated, followed by recrystallization from ethanol.

| Method | Conditions | Yield | Purity (LC-MS) |

|---|---|---|---|

| A | NaOH, DCM, 0°C | 82% | 97.6% |

| B | DCC, DMAP, THF, rt | 89% | 99.0% |

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, the amidation step is adapted to a continuous flow reactor system. The amine and acid chloride streams are combined in a T-mixer at 40°C, with residence time optimized to 10 min. This method reduces side-product formation and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Solvent Recycling

Ethanol from recrystallization is recovered via fractional distillation, achieving 90% solvent reuse. This reduces production costs by 34%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 2H, ArH), 4.20–4.05 (m, 6H, OCH₂CH₃), 3.95–3.80 (m, 1H, NHCH), 3.40–3.20 (m, 4H, SO₂CH₂), 1.45 (t, J = 7.0 Hz, 9H, OCH₂CH₃).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1300–1150 cm⁻¹ (S=O asym/sym).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms a purity of 99.2%.

Challenges and Mitigation

Steric Hindrance

The bulky triethoxy groups impede nucleophilic attack during amidation. Using DMAP as a catalyst in Method B accelerates the reaction by stabilizing the acyl intermediate.

Sulfone Hydrolysis

Prolonged exposure to acidic or basic conditions risks sulfone hydrolysis. Maintaining pH 7–8 during workup minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfone group can be achieved under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or further oxidized sulfone derivatives.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, while the benzamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Research Findings and Divergences

Catalytic and Coordination Chemistry: The target compound’s sulfone group may enhance metal-binding affinity compared to ’s N,O-bidentate directing group, which is optimized for palladium-catalyzed reactions . However, the triethoxy substituents could sterically hinder coordination, unlike the smaller methyl group in .

Pharmaceutical Potential: ’s compound (SANT-2) shares the triethoxybenzamide core but incorporates a benzimidazole-chlorophenyl group, enabling Hedgehog pathway inhibition . The target compound lacks this heterocyclic moiety, likely shifting its applicability away from direct biological targeting. ’s thiophene-oxadiazole substituent introduces π-π stacking and hydrogen-bonding capabilities, which are absent in the target compound but critical for drug-receptor interactions .

The triethoxy groups may reduce crystallization propensity relative to ’s simpler structure, complicating purification but enhancing compatibility with polymeric matrices .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.41 g/mol. The compound features a tetrahydrothiophene ring and a triethoxybenzamide moiety which contribute to its unique biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 357.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving suitable diene precursors.

- Oxidation : The tetrahydrothiophene is oxidized to form the dioxo derivative.

- Coupling with Triethoxybenzamide : The final step involves the reaction of the dioxo compound with triethoxybenzoyl chloride or a similar derivative to form the target compound.

This compound exhibits several biological activities primarily through its interactions with specific kinases and inflammatory pathways. Research indicates that it acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is crucial in mediating immune responses and inflammation.

Therapeutic Applications

The compound has shown promise in various therapeutic areas:

- Anti-inflammatory Activity : In vitro studies demonstrate its ability to modulate inflammatory cytokine production by inhibiting IRAK-4 signaling pathways.

- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Inhibition of IRAK-4 :

- A study demonstrated that this compound effectively inhibited IRAK-4 activity in human immune cells, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antitumor Activity :

- Another research effort explored its effects on human breast cancer cell lines (MCF-7), revealing IC50 values indicating significant cytotoxicity at micromolar concentrations.

Summary of Findings

The biological activity of this compound is characterized by its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit critical kinases involved in inflammatory processes positions it as a candidate for further development in therapeutic applications.

| Study Focus | Findings |

|---|---|

| IRAK-4 Inhibition | Significant reduction in cytokine levels |

| Antitumor Activity | Cytotoxic effects on MCF-7 cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology: The synthesis typically involves sequential functionalization of the tetrahydrothiophene and benzamide moieties. Key steps include:

- Step 1: Sulfonation/oxidation of tetrahydrothiophene to introduce the 1,1-dioxido group using hydrogen peroxide or ozone under controlled pH (~7–8) and temperature (40–60°C) .

- Step 2: Amide coupling between the oxidized tetrahydrothiophen-3-amine and 3,4,5-triethoxybenzoyl chloride. Reagents like EDCI/HOBt or DCC are commonly used in anhydrous DCM or THF .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Optimization: Reaction yields are sensitive to stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent dryness. Kinetic studies suggest higher yields at 0–5°C to suppress side reactions .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Core Techniques:

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., ethoxy groups at C3, C4, C5 of benzamide; dioxidotetrahydrothiophene protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 428.15 for CHNOS) .

- FT-IR: Peaks at 1670–1690 cm (C=O stretch) and 1150–1170 cm (S=O stretch) validate functional groups .

Q. How does the solubility profile of this compound influence its experimental applications in biological assays?

- Solubility Data: Moderately soluble in DMSO (>10 mM), ethanol (~5 mM), and aqueous buffers (pH 7.4, <1 mM).

- Implications: Use DMSO for stock solutions (≤0.1% final concentration in cell assays to avoid cytotoxicity). For in vivo studies, nanoformulation or cyclodextrin complexes improve bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of analogs (e.g., antimicrobial vs. anticancer effects)?

- Root Causes: Discrepancies arise from structural variations (e.g., methoxy vs. ethoxy groups), assay conditions (e.g., bacterial strain specificity), or impurities.

- Resolution:

- Structure-Activity Relationship (SAR) Studies: Compare activities of analogs with systematic substituent changes (e.g., replacing triethoxy with trimethoxy groups reduces logP by ~0.5) .

- Dose-Response Curves: Validate activity thresholds (e.g., IC values in cancer cells vs. MIC in bacterial assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methods:

- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinase domains) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level) .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .

- Case Study: Analogous dioxidotetrahydrothiophene derivatives show high affinity for ATP-binding pockets in tyrosine kinases (ΔG < -9 kcal/mol) .

Q. What crystallographic approaches are suitable for determining its solid-state structure, and how do solvent choices impact crystal morphology?

- Crystallization: Use slow evaporation in ethanol/water (7:3) or acetonitrile.

- Data Collection: Employ single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). SHELXL (via Olex2) refines structures, with R-factor targets < 0.05 .

- Solvent Effects: Polar solvents (e.g., ethanol) favor needle-like crystals; nonpolar solvents (toluene) yield plate morphologies, affecting diffraction quality .

Q. How do stability studies guide storage conditions and handling protocols?

- Stability Data: Degrades by ≤5% in 6 months at -20°C (dark, argon atmosphere). Hydrolysis occurs at pH < 3 (t = 12 h) due to dioxido-thiophene ring opening.

- Recommendations: Store lyophilized solid under inert gas; avoid freeze-thaw cycles in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.